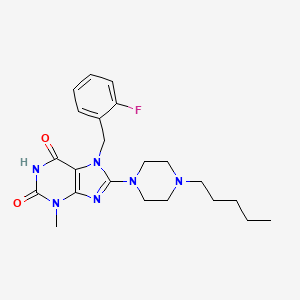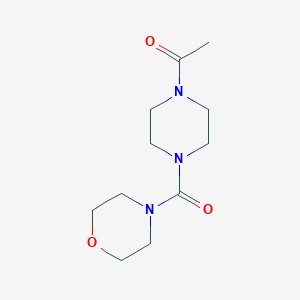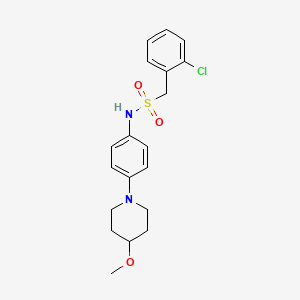![molecular formula C25H23N3O6 B2828545 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 899922-77-1](/img/no-structure.png)
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H23N3O6 and its molecular weight is 461.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Properties
A study by Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline salts upon treatment with various acids. These structural investigations contribute to understanding the compound's potential in forming stable complexes, which could be critical in pharmaceutical formulations and material science applications. The research highlights the compound's versatility in forming different structural entities, which could be leveraged for designing drug delivery systems or materials with specific physical properties (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
A significant body of research has been devoted to evaluating the antitumor activity of quinazolinone derivatives. For instance, Al-Suwaidan et al. (2016) synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad spectrum antitumor activity. This study underscores the potential of 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide derivatives in contributing to the development of new anticancer drugs, offering a promising avenue for therapeutic intervention against various cancer types (Al-Suwaidan et al., 2016).
Synthesis of Novel Compounds
Research by Abu‐Hashem et al. (2020) illustrates the synthesis of novel compounds derived from visnaginone and khellinone, aiming to develop anti-inflammatory and analgesic agents. This study signifies the role of quinazolinone derivatives in synthesizing new molecules with potential therapeutic applications, highlighting the compound's importance in drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Docking and Biological Potentials
The work by Mehta et al. (2019) on synthesizing acetamide derivatives and evaluating their antimicrobial and anticancer activities through molecular docking studies showcases the compound's potential in the design of molecules with specific biological targets. This approach not only aids in the identification of compounds with desired biological activity but also enhances the understanding of the molecular basis of their action, paving the way for the rational design of drugs (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4-dimethoxybenzaldehyde with anthranilic acid to form 3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid. This intermediate is then coupled with 4-methoxyphenylacetic acid to form the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "anthranilic acid", "4-methoxyphenylacetic acid", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with anthranilic acid in the presence of acetic anhydride and sulfuric acid to form 3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid.", "Step 2: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with diethyl ether.", "Step 3: Coupling of 3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid with 4-methoxyphenylacetic acid in the presence of sulfuric acid and sodium acetate to form the final product, 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide.", "Step 4: Purification of the final product by recrystallization from ethanol and water." ] } | |
CAS番号 |
899922-77-1 |
分子式 |
C25H23N3O6 |
分子量 |
461.474 |
IUPAC名 |
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O6/c1-32-18-11-8-16(9-12-18)26-23(29)15-27-20-7-5-4-6-19(20)24(30)28(25(27)31)17-10-13-21(33-2)22(14-17)34-3/h4-14H,15H2,1-3H3,(H,26,29) |
InChIキー |
FORNRRVURPUFFK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



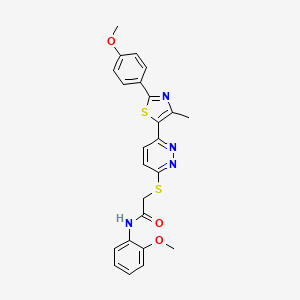
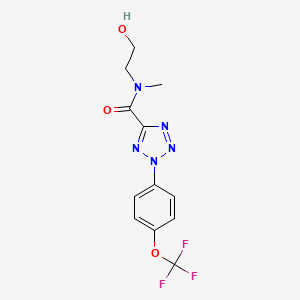
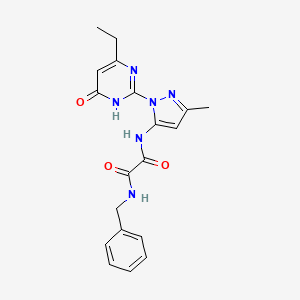
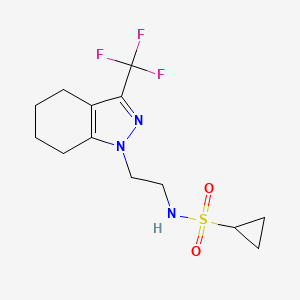
![N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2828468.png)

![6,8-Difluorospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B2828471.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2828475.png)
![Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2828478.png)
